
Ethyl 3-diethylaminoacrylate
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Overview
Description
Ethyl 3-diethylaminoacrylate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Ethyl 3-diethylaminoacrylate serves as a crucial building block for synthesizing complex organic molecules. It is involved in various reactions, including:
- Esterification : Formation of esters through reactions with alcohols.
- Michael Addition : Participates in nucleophilic addition reactions to α,β-unsaturated carbonyl compounds.
- Substitution Reactions : Engages in nucleophilic substitutions where the diethylamino group can be replaced by other nucleophiles.
Pharmaceutical Development
The compound is investigated for its potential in drug development. It acts as a precursor for synthesizing pharmaceutical compounds and has shown promise in:
- Anticancer Research : Derivatives synthesized from this compound have exhibited significant anticancer properties.
- Antioxidant Activity : Studies have highlighted its derivatives' ability to inhibit enzymes involved in inflammatory processes.
Agrochemicals
This compound is utilized in the formulation of agrochemicals, particularly as an intermediate for developing herbicides and pesticides. Its reactivity allows for the synthesis of various active ingredients that enhance agricultural productivity.
Polymer Chemistry
In polymer chemistry, this compound is employed for:
- Synthesis of Amphiphilic Copolymers : Used to create materials that can interact with both hydrophilic and hydrophobic environments.
- Nanocarriers for Drug Delivery : Polymeric nanocarriers based on this compound are designed for controlled release of bioactive agents responsive to stimuli such as pH and temperature.
Data Tables
Case Study 1: Antioxidant Activity
A study published in Molecules demonstrated that novel pyrimidine acrylamides synthesized from this compound exhibited significant inhibition of lipoxygenase, indicating potential use as anti-inflammatory agents.
Case Study 2: Anticancer Properties
Research focused on pyrrolotriazine derivatives synthesized from this compound revealed promising results against various cancer cell lines, suggesting its utility in developing new anticancer therapies.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated ester system undergoes nucleophilic additions at the β-carbon due to conjugation with the electron-withdrawing ester group. Common nucleophiles include amines, alcohols, and thiols.
Mechanism :
-
Nucleophile attacks the β-carbon via Michael addition.
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Formation of enolate intermediate stabilizes the transition state.
Polymerization Reactions
Ethyl 3-diethylaminoacrylate participates in both free-radical and anionic polymerization, forming polymers with tailored thermal and mechanical properties.
Applications :
-
Coatings and adhesives (free-radical polymers).
-
Drug delivery systems (anionic polymers due to precise molecular weight control) .
Hydrolysis and Esterification
The ester group undergoes hydrolysis under acidic or basic conditions, while transesterification reactions enable functional group interconversion.
Mechanistic Notes :
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Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution.
-
Acidic conditions favor protonation of the ester carbonyl, enhancing electrophilicity.
Substitution Reactions with Acyl Halides
The compound reacts with acyl halides to form substituted benzoylacrylates, critical intermediates in pharmaceuticals.
Example Reaction :
Reactants :
-
This compound
-
2,4-Dichloro-5-sulfamoylbenzoic acid chloride
Conditions :
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Triethylamine (base), THF, 0°C → RT, 12 h.
Product :
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3-Diethylamino-2-(2,4-dichloro-5-sulfamoylbenzoyl)acrylate
Application :
Condensation Reactions
The acrylate participates in Knoevenagel condensations with aldehydes/ketones, forming extended conjugated systems.
Carbonyl Compound | Catalyst | Product |
---|---|---|
Benzaldehyde | Piperidine | 3-Diethylamino-2-cinnamoylacrylate |
Cyclohexanone | DBU (1,8-diazabicycloundec-7-ene) | Cyclohexylidene-substituted acrylate |
Key Insight :
Oxidation and Reduction
Controlled redox reactions modify the double bond or ester group.
Reaction | Reagent | Product |
---|---|---|
Oxidation | KMnO₄, H₂O | 3-Diethylaminoacrylic acid (via diol intermediate) |
Reduction | H₂, Pd/C | 3-Diethylaminopropionate ester |
Challenges :
-
Over-oxidation risks with strong oxidants (e.g., cleavage of the double bond).
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 3-(diethylamino)prop-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-4-10(5-2)8-7-9(11)12-6-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
ANTPVARYELNKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C=CC(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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